1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
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Overview
Description
The compound “1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one” is a complex organic molecule that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a group of heterocyclic compounds that have been widely studied due to their diverse pharmacological activities .
Synthesis Analysis
The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound is complex, with a triazolopyrimidine core. This core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrimidine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Scientific Research Applications
Anticancer Agents
The compound has been used in the synthesis of potent EGFR targeting anticancer agents . The synthesized compounds were tested for cytotoxicity against MCF-7 and A-549 in vitro . Among all the synthesized compounds, some showed potent anticancer activity .
Inhibitors of LSD1
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which is part of the compound, can be used as the template for designing new LSD1 inhibitors . LSD1 plays a critical role in cell survival, growth, differentiation, and tumor formation .
c-Met Inhibition
Structures containing heterocyclic nuclei similar to those in the compound have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .
GABA A Modulating Activity
Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity .
Use in Solar Cells
These structures have been incorporated into polymers for use in solar cells .
BACE-1 Inhibition
Future Directions
The future directions for research on this compound could involve further exploration of its pharmacological activities and potential applications in drug design, discovery, and development . The structure–activity relationship of biologically important triazolopyrimidines, which have profound importance in drug design, discovery, and development, could also be investigated .
properties
IUPAC Name |
1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-2-6-15(26)23-9-11-24(12-10-23)17-16-18(20-13-19-17)25(22-21-16)14-7-4-3-5-8-14/h3-5,7-8,13H,2,6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYAZEHVLKGATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one |
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